

# Performance Benchmark: Novel 1,4-Oxazepine Derivatives Versus Existing Drugs in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Oxazepine

Cat. No.: B8637140

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel **1,4-oxazepine** derivative, specifically the TNIK inhibitor compound 21k (a 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative), against an existing FDA-approved drug, Regorafenib, for the treatment of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, protocols, and pathway visualizations.

## Executive Summary

Colorectal cancer (CRC) remains a significant therapeutic challenge. The Wnt/ $\beta$ -catenin signaling pathway is frequently dysregulated in CRC, making it a prime target for novel therapies. Traf2- and Nck-interacting kinase (TNIK) is a key downstream component of this pathway. This guide evaluates a novel **1,4-oxazepine** derivative, compound 21k, a potent and selective TNIK inhibitor, and compares its in vitro performance with Regorafenib, a multi-kinase inhibitor used in the clinical management of CRC. The data presented herein suggests that compound 21k exhibits promising and more targeted activity against TNIK compared to the broader-spectrum activity of Regorafenib.

## Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of the novel **1,4-oxazepine** derivative (compound 21k) and the existing drug (Regorafenib) against their target kinases and

relevant colorectal cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50)

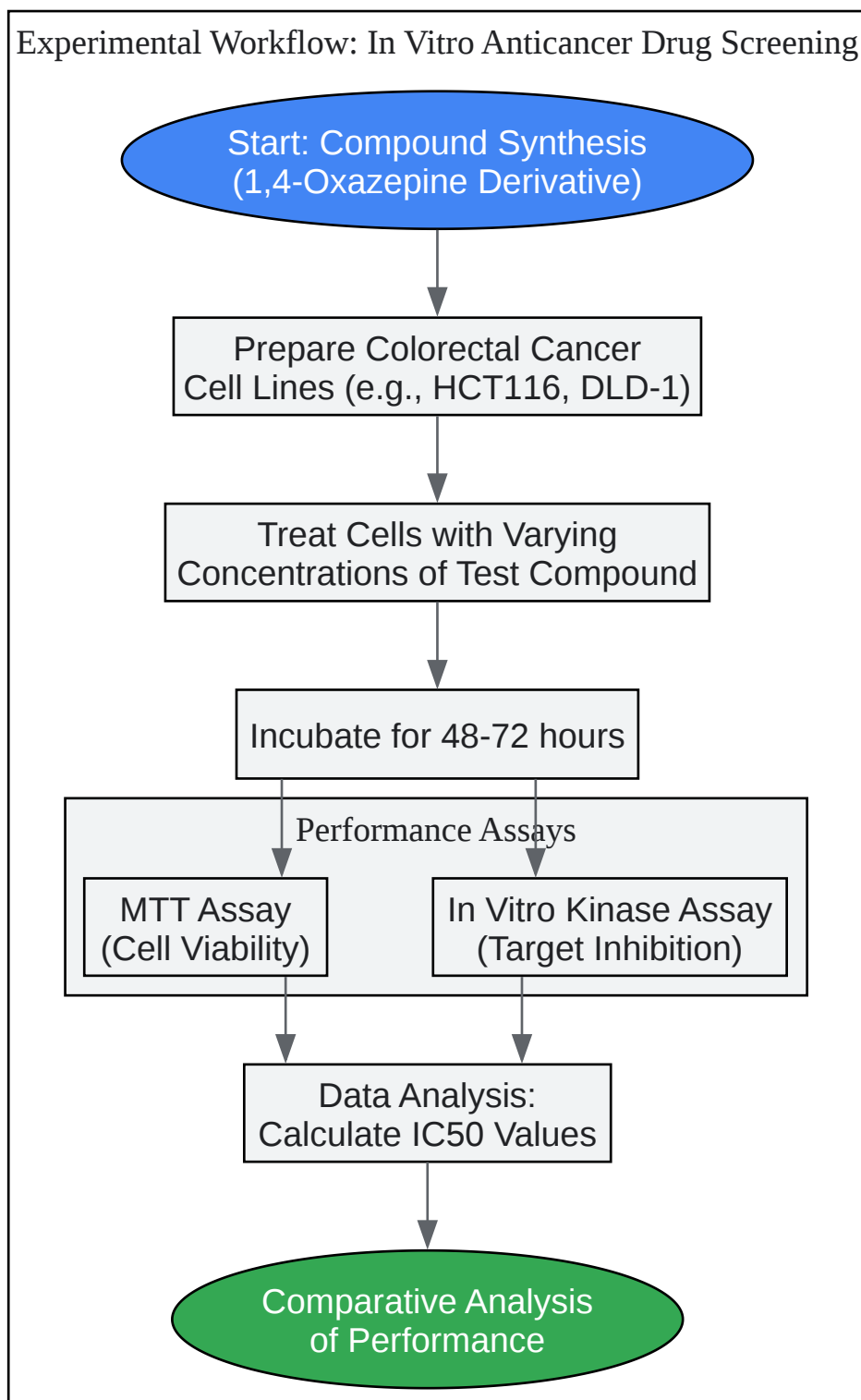
Compound	Target Kinase	IC50 (nM)
Compound 21k	TNIK	26 ± 8[3]
Regorafenib	VEGFR1	13[4][5]
VEGFR2	4.2[4][5]	
VEGFR3	46[4][5]	
PDGFRβ	22[4][5]	
c-Kit	7[4][5]	
RET	1.5[4][5]	
Raf-1	2.5[4][5]	

Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines (IC50)

Compound	Cell Line	IC50 (μM)
Compound 21k	HCT116	0.15 ± 0.03
DLD-1	0.21 ± 0.04	
Regorafenib	HCT116	1.5 - 6[1][6][7]
DLD-1R (Regorafenib-resistant)	>2	
SW620	0.97[2]	
Colo-205	3.27[2]	

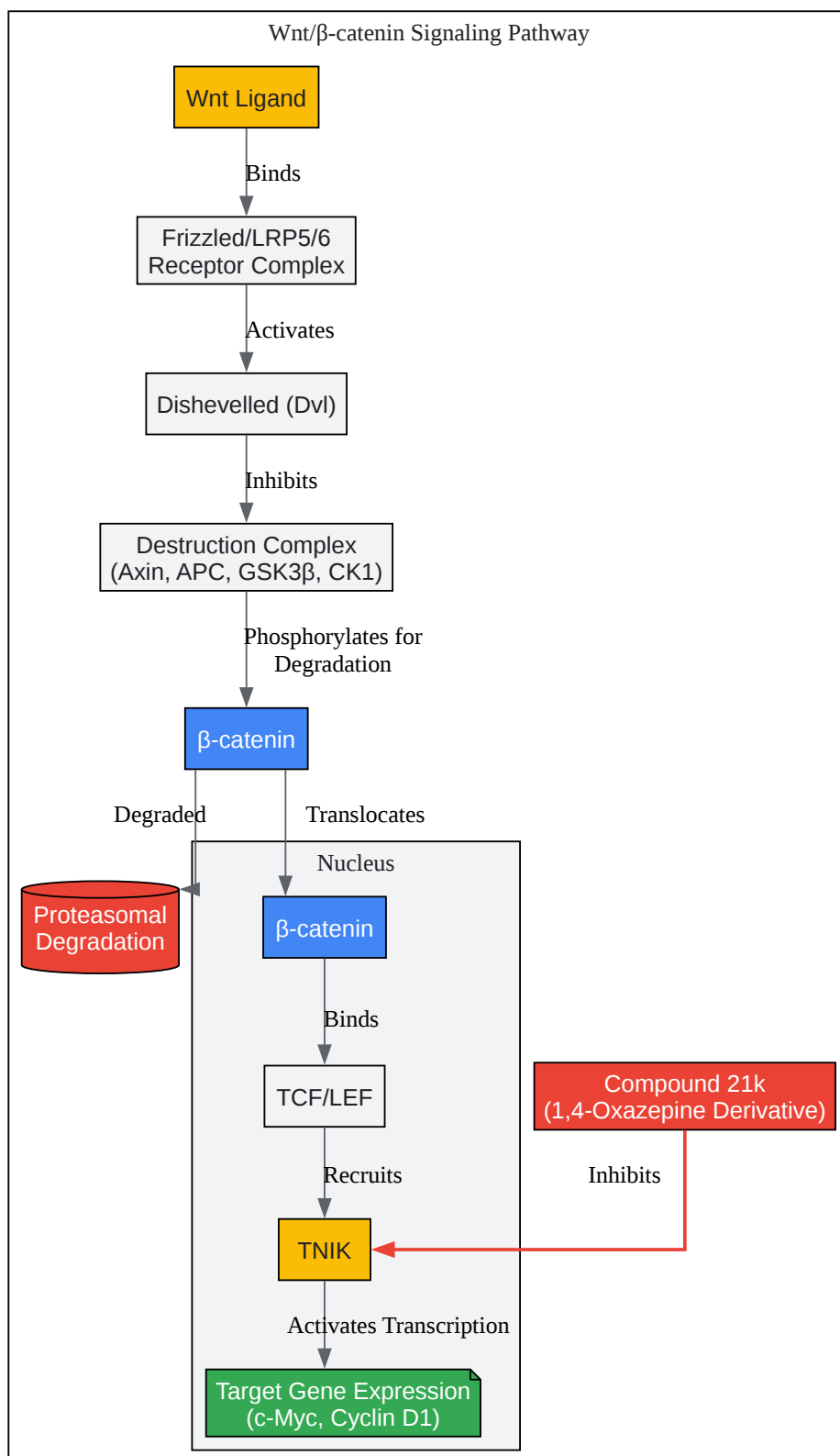
## Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).



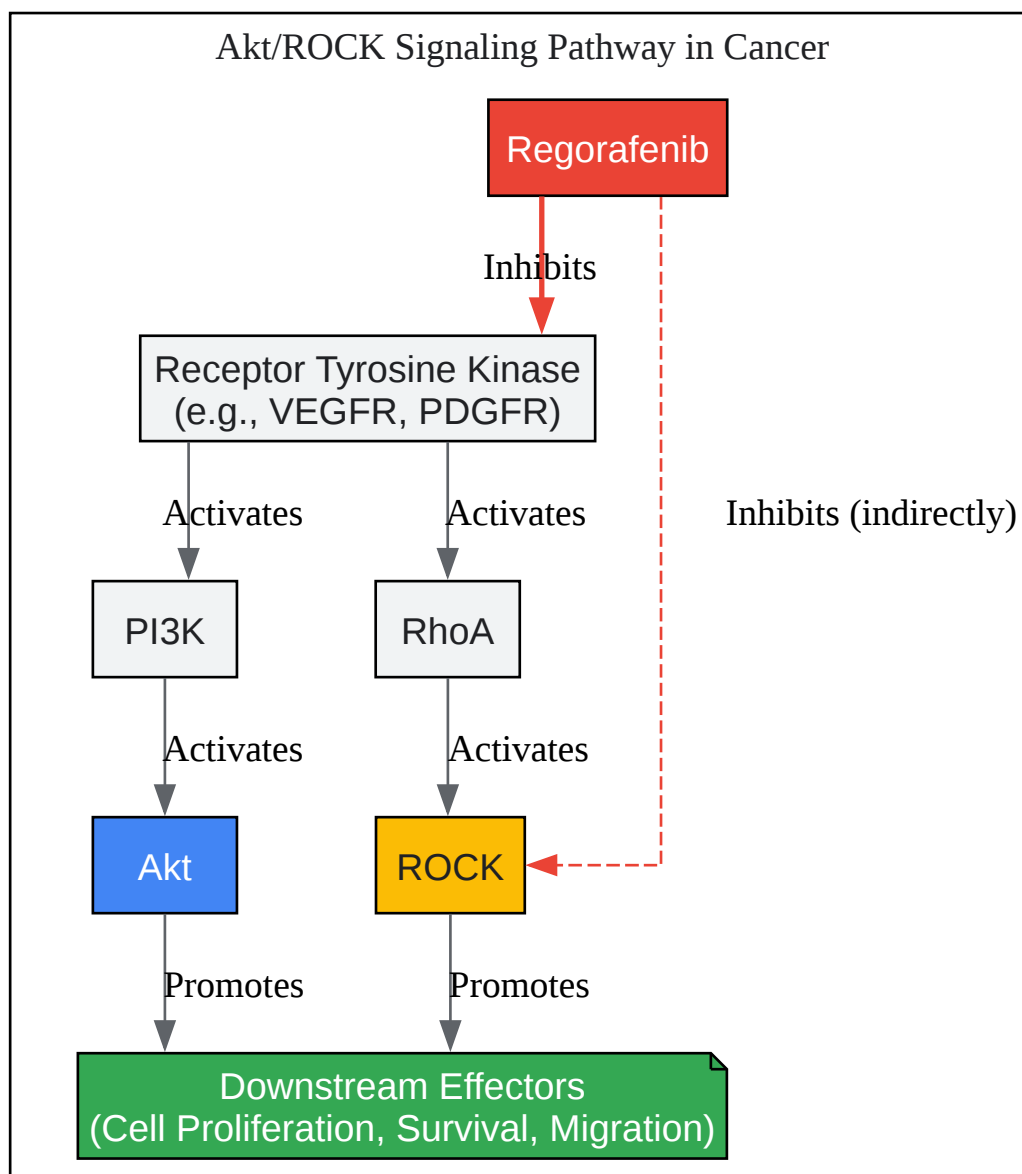
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*Wnt/ $\beta$ -catenin signaling pathway and the inhibitory action of Compound 21k.*



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Address: 3281 E Guasti Rd  
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